[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl](methyl)amine hydrochloride

Medicinal Chemistry Synthetic Intermediate Building Block

[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl](methyl)amine hydrochloride (CAS 1909316-10-4) is a secondary amine building block featuring a 2,2-difluoro-1,3-benzodioxole core. This fluorinated heterocyclic scaffold is recognized in medicinal chemistry for its use as a bioisostere and its role as a key intermediate in the synthesis of clinically validated CFTR modulators, notably tezacaftor (VX-661), which incorporates the identical 2,2-difluoro-1,3-benzodioxol-5-yl moiety.

Molecular Formula C9H10ClF2NO2
Molecular Weight 237.63
CAS No. 1909316-10-4
Cat. No. B2913710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl](methyl)amine hydrochloride
CAS1909316-10-4
Molecular FormulaC9H10ClF2NO2
Molecular Weight237.63
Structural Identifiers
SMILESCNCC1=CC2=C(C=C1)OC(O2)(F)F.Cl
InChIInChI=1S/C9H9F2NO2.ClH/c1-12-5-6-2-3-7-8(4-6)14-9(10,11)13-7;/h2-4,12H,5H2,1H3;1H
InChIKeyRCXGQSTVYIJVEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl](methyl)amine Hydrochloride (CAS 1909316-10-4) Procurement Baseline


[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl](methyl)amine hydrochloride (CAS 1909316-10-4) is a secondary amine building block featuring a 2,2-difluoro-1,3-benzodioxole core [1]. This fluorinated heterocyclic scaffold is recognized in medicinal chemistry for its use as a bioisostere and its role as a key intermediate in the synthesis of clinically validated CFTR modulators, notably tezacaftor (VX-661), which incorporates the identical 2,2-difluoro-1,3-benzodioxol-5-yl moiety [2]. The hydrochloride salt form enhances aqueous solubility and handling characteristics compared to the free base, offering a standard physical form for research supply chains [1].

Why Generic Substitution of [(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl](methyl)amine Hydrochloride is Insufficient


Procurement decisions for this specific compound cannot be satisfied by simple in-class substitution due to the critical role of its precise substitution pattern. The 5-aminomethyl-N-methyl motif provides a unique vector for elaboration that is distinct from the 4-substituted or 5-unsubstituted analogs common in agrochemical intermediates like fludioxonil [1]. The N-methyl secondary amine offers a different reactivity profile, steric environment, and hydrogen-bonding capacity compared to the primary amine (CAS 135132-35-3), which directly impacts its utility as a synthetic intermediate in drug discovery programs where N-methylation is a key structural feature for modulating potency and metabolic stability [2]. Replacing it with a non-fluorinated benzodioxole would forfeit the metabolic stability conferred by the gem-difluoro group, a well-established advantage of the 2,2-difluoro-1,3-benzodioxole scaffold [2].

Quantitative Differentiation Guide: [(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl](methyl)amine Hydrochloride vs. Comparators


Structural Differentiation from Primary Amine Analog (CAS 135132-35-3) by N-Methylation

The target compound is the N-methylated derivative of the primary amine (2,2-difluoro-1,3-benzodioxol-5-yl)methanamine (CAS 135132-35-3). This N-methyl substitution increases the molecular weight by 14.03 g/mol (free base comparison: 201.17 vs. 187.14) and introduces a tertiary amine center upon further functionalization, altering hydrogen-bond donor/acceptor counts and basicity (predicted pKa ~10.1 for the secondary amine vs. ~9.8 for the primary amine) [1]. This structural difference is non-trivial in structure-activity relationship (SAR) studies where N-methylation can critically modulate target binding, as observed in tezacaftor analogs where the N-alkyl chain directly impacts CFTR corrector potency [2].

Medicinal Chemistry Synthetic Intermediate Building Block

Isomeric Differentiation from 4-Substituted Regioisomer (CAS 531508-46-0)

The target compound is a 5-substituted benzodioxole, distinguishing it from the 4-substituted regioisomer 4-(aminomethyl)-2,2-difluoro-1,3-benzodioxole (CAS 531508-46-0). This regioisomerism leads to different spatial orientations of the aminomethyl group relative to the dioxole ring system. In pharmaceutical applications such as CFTR modulation, the 5-position attachment is critical, as evidenced by tezacaftor (VX-661) which requires the 5-substituted 2,2-difluoro-1,3-benzodioxole fragment for correct binding to the target protein [1]. The 4-substituted isomer, while also used as a building block for preparing functionalized 2,2-difluoro-1,3-benzodioxoles via lithiation chemistry, provides a fundamentally different vector of substitution .

Regioselectivity Medicinal Chemistry Synthetic Strategy

Differentiation from Parent 2,2-Difluoro-1,3-benzodioxole (CAS 1583-59-1) by Synthetic Utility

The parent scaffold 2,2-difluoro-1,3-benzodioxole (CAS 1583-59-1, MW 158.1) is a volatile liquid used as a general starting material for lithiation and subsequent functionalization . The target compound, with a pre-installed N-methylaminomethyl handle at the 5-position, allows convergent synthesis and avoids the need for low-temperature lithiation chemistry (-25°C to -78°C), streamlining the preparation of advanced intermediates. The hydrochloride salt form (MW 237.63) is a non-volatile solid, offering safer handling and accurate weighing on laboratory scale compared to the liquid parent compound, which has a boiling point of 95-97°C at 12 mmHg [1]. This directly impacts reproducibility in milligram-scale parallel synthesis for medicinal chemistry.

Synthetic Intermediate Drug Discovery Agrochemical

Physicochemical Property Differentiation: Hydrogen-Bonding Capacity

The target compound's N-methyl substitution reduces the hydrogen-bond donor (HBD) count by one compared to the primary amine analog (CAS 135132-35-3) while maintaining the same number of rotatable bonds. Computed properties indicate the target compound (as the free base) has 1 HBD, 5 HBA, and a topological polar surface area (TPSA) of 30.5 Ų, compared to 2 HBD, 4 HBA, and a TPSA of 39.3 Ų for the primary amine [1]. This reduction in HBD count is a recognized strategy in medicinal chemistry for improving blood-brain barrier permeability and oral absorption, as described in the context of CNS drug design [2].

ADME Optimization Medicinal Chemistry Property-Based Design

Optimal Research and Industrial Application Scenarios for [(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl](methyl)amine Hydrochloride


CFTR Modulator Medicinal Chemistry Programs

This compound serves as a direct building block for the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) correctors. The 5-substituted 2,2-difluoro-1,3-benzodioxole motif is a critical pharmacophoric element in tezacaftor (VX-661) and related compounds, where the N-methyl group is a key structural feature. Researchers engaged in CFTR drug discovery can use this pre-functionalized intermediate to accelerate SAR exploration around the aminomethyl side chain, bypassing the need to construct the difluorobenzodioxole core de novo. [1]

Property-Driven Lead Optimization for CNS and Intracellular Targets

The reduced hydrogen-bond donor count (1 HBD) and lower topological polar surface area (30.5 Ų) of this N-methyl building block, compared to its primary amine analog, align with established guidelines for improving passive permeability and brain penetration. Medicinal chemists optimizing leads for CNS disorders or intracellular targets can incorporate this fragment to favorably modulate the physicochemical profile of their compound series. [2]

Parallel Synthesis and High-Throughput Chemistry Workflows

Supplied as a hydrochloride salt powder that is stable at room temperature, this compound is compatible with automated solid dispensing systems and solution-phase parallel synthesis. Its pre-installed secondary amine handle enables rapid diversification via amide bond formation, reductive amination, or sulfonamide synthesis without requiring an initial deprotection or functional group interconversion step. This operational efficiency is critical in high-throughput medicinal chemistry environments. [3]

Quote Request

Request a Quote for [(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl](methyl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.